1,4-Phenylene di-tert-butyl bis(carbonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

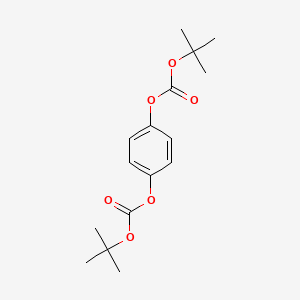

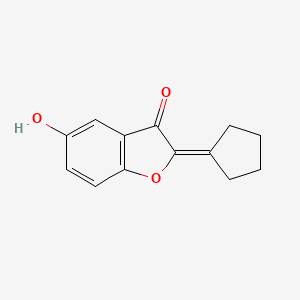

1,4-Phenylene di-tert-butyl bis(carbonate) is a chemical compound with the CAS Number: 127175-62-6 . It has a molecular weight of 310.35 and its IUPAC name is 1,4-phenylene di-tert-butyl bis(carbonate) . It is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds like Di-tert-butyl dicarbonate, which can be regarded formally as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group, is usually prepared from tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . This route is currently employed commercially by manufacturers in China and India .Molecular Structure Analysis

The InChI code for 1,4-Phenylene di-tert-butyl bis(carbonate) is 1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 .Chemical Reactions Analysis

As a carbonate, it may participate in reactions with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .Physical And Chemical Properties Analysis

1,4-Phenylene di-tert-butyl bis(carbonate) is a solid at room temperature . It has a molecular weight of 310.35 .Scientific Research Applications

High-Voltage Redox Shuttle Additive

A high voltage redox shuttle additive, tetraethyl-2,5-di-tert-butyl-1,4-phenylene diphosphate (TEDBPDP), has been synthesized and explored as an overcharge protection additive for lithium-ion cells . This molecule exhibits an oxidation potential at 4.8 V vs. Li/Li+, the highest one of any redox shuttles ever synthesized and reported in the literature .

Overcharge Protection for Lithium-Ion Cells

The charge–discharge tests for lithium ion cells with LiMn2O4 and Li1.2Ni0.15Co0.1Mn0.55O2 as cathode materials indicated that the TEDBPDP additive can provide successful overcharge protection at 4.75 V vs. Li/Li+ .

Flame Retardant Additive

The incorporated organophosphate groups in the molecule structure can provide an additional safety feature as a flame retardant additive, making this high-voltage redox shuttle even more attractive .

Synthesis of Oxidovanadium (IV) Complex

It is used in the synthesis of oxidovanadium (IV) complex [VOCl2(dbbpy)(H2O)], which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .

Organic Field-Effect Transistor (OFET) Applications

The study reveals the profound influence of the fused thiophene and symmetric molecular structure on the copolymer characteristics and OFET device performance .

Anti-Inflammatory Activity

BHT has shown a slight anti-inflammatory activity on the expression of cyclooxygenase-2 (Cox2) and TNF- genes upon stimulation with Porphyomonas gingivalis (Pg) fimbriae .

Mechanism of Action

The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) . Thus, Boc serves as a protective group, for instance in solid phase peptide synthesis . Boc-protected amines are unreactive to most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .

Safety and Hazards

properties

IUPAC Name |

tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHBOTUNPDMTAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Phenylene di-tert-butyl bis(carbonate) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)

![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)

![7-Chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2631968.png)